molecular formula C20H17NO6 B009332 (-)-Bicuculline CAS No. 19730-80-4

(-)-Bicuculline

Cat. No. B009332
CAS RN: 19730-80-4
M. Wt: 367.4 g/mol
InChI Key: IYGYMKDQCDOMRE-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Bicuculline is a potent competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) that is commonly used in scientific research. It is a bicyclic compound that belongs to the family of alkaloids and is derived from the plant Dicentra cucullaria. (-)-Bicuculline is a widely used research tool in neuroscience and has contributed significantly to our understanding of the GABAergic system.

Scientific Research Applications

Neuropharmacology of Vision

In neuropharmacological studies, (-)-Bicuculline has been used to understand the functional organization of the retina in goldfish. Researchers have investigated the effects of bicuculline on color vision, motion detection, and temporal resolution, revealing its impact on neurotransmission related to vision. This study underscores the role of neurotransmitters like dopamine, acetylcholine, glycine, and GABA in visual processing and the potential of bicuculline to dissect their contributions (Mora-Ferrer & Neumeyer, 2009).

Epilepsy Research

Bicuculline has been pivotal in epilepsy research, particularly in the study of pharmacoresistant epilepsy. By inducing epileptiform discharges in hippocampal-entorhinal cortex slices, bicuculline has helped in understanding the loss of GABAergic function in pharmacoresistance. These insights are crucial for developing new therapeutic strategies for epilepsy patients who do not respond to conventional anticonvulsant drugs (Wahab et al., 2010).

Synaptic Plasticity

Research on synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD) of horizontal connections in the rat motor cortex, has benefited from the use of (-)-Bicuculline. By modulating synaptic inhibition, bicuculline has enabled the induction of LTP, providing insights into the mechanisms of synaptic strength modification and the potential role of horizontal connections in experience-dependent regulation of cortical representations (Hess & Donoghue, 1996).

properties

CAS RN

19730-80-4

Product Name

(-)-Bicuculline

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

(6S)-6-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one

InChI

InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m1/s1

InChI Key

IYGYMKDQCDOMRE-MSOLQXFVSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3

SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3

synonyms

(6S)-6-[(5R)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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